Dibenzofuran-2-sulfonic acid hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzofuran-2-sulfonic acid hydrate typically involves the sulfonation of dibenzofuran. This process can be carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-sulfonation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The final product is then purified through crystallization or recrystallization techniques to obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions: Dibenzofuran-2-sulfonic acid hydrate undergoes various chemical reactions, including:
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium borohydride; reactions are usually carried out in alcohol or aqueous media at room temperature.
Substitution: Various nucleophiles such as amines or alcohols; reactions are performed in polar solvents under reflux conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Substituted dibenzofuran derivatives.
Scientific Research Applications
Chemistry: Dibenzofuran-2-sulfonic acid hydrate is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a probe in various biochemical assays .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor for the synthesis of potential drug candidates .
Industry: In industrial applications, it is employed in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of dibenzofuran-2-sulfonic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use . The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biochemical and physiological effects .
Comparison with Similar Compounds
- Dibenzofuran-3-sulfonic acid hydrate
- Dibenzofuran-4-sulfonic acid hydrate
- Benzofuran-2-sulfonic acid hydrate
Comparison: Dibenzofuran-2-sulfonic acid hydrate is unique due to its specific sulfonation position, which influences its chemical reactivity and binding properties . Compared to its isomers, it may exhibit different solubility, stability, and biological activity profiles . This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
dibenzofuran-2-sulfonic acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4S.H2O/c13-17(14,15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12;/h1-7H,(H,13,14,15);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWDYAVJTYCKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)S(=O)(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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